![molecular formula C6H12N2 B13511363 (3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,6aR)-Octahydropyrrolo[3,4-b]pyrrole is a bicyclic nitrogen-containing heterocycle. This compound is notable for its rigid structure and potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of its atoms provides interesting chemical properties that make it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors. One common method is the reduction of pyrrole derivatives followed by cyclization under acidic or basic conditions. For instance, starting from a pyrrole-2-carboxylic acid derivative, reduction can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), followed by cyclization using a strong acid like hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalytic hydrogenation and high-pressure reactors are often employed to facilitate the reduction and cyclization steps efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: More saturated bicyclic amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: (3AR,6aR)-Octahydropyrrolo[3,4-b]pyrrole is used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity are advantageous in creating materials with specific properties.
Mécanisme D'action
The mechanism by which (3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these proteins. This binding can lead to the modulation of signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler nitrogen-containing heterocycle with similar reactivity but less structural complexity.
Piperidine: Another nitrogen-containing heterocycle, larger and more flexible than (3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole.
Indoline: A bicyclic compound with a nitrogen atom, but with an aromatic ring, offering different chemical properties.
Uniqueness: this compound stands out due to its rigid bicyclic structure, which imparts unique steric and electronic properties. This rigidity can enhance binding specificity in biological systems and improve the stability of materials synthesized from it.
Propriétés
Formule moléculaire |
C6H12N2 |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C6H12N2/c1-2-8-6-4-7-3-5(1)6/h5-8H,1-4H2/t5-,6+/m1/s1 |
Clé InChI |
YETODIXQMRZKEG-RITPCOANSA-N |
SMILES isomérique |
C1CN[C@@H]2[C@H]1CNC2 |
SMILES canonique |
C1CNC2C1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-(4-Chloro-5-cyclopropylpyrimidin-2-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13511280.png)
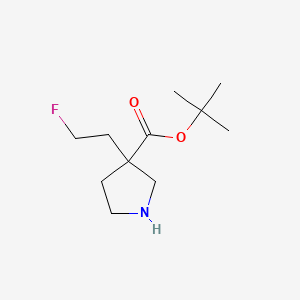

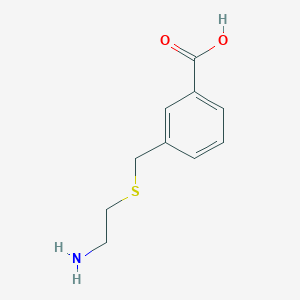
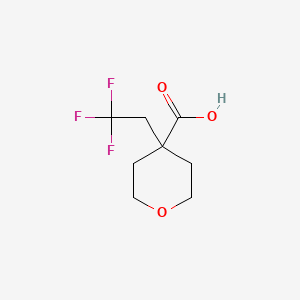
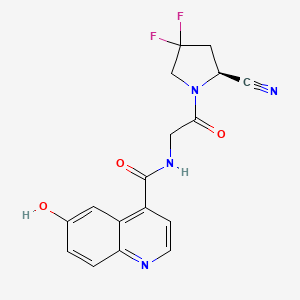
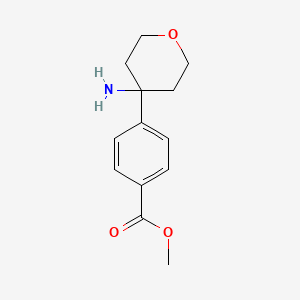
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)

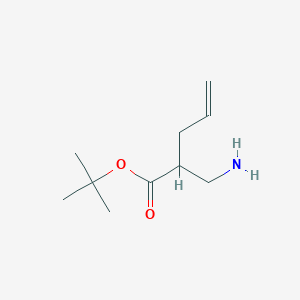
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde](/img/structure/B13511353.png)

![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
